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(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro

Photoacid generator Regioisomer DUV lithography

Formulating DUV photoresists requires precise photoacid generator (PAG) performance, where incorrect regioisomers compromise efficiency. This (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium triflate is the specific 4,7-isomer required for consistent DUV lithography: - Its 4,7-dihydroxy substitution pattern on the naphthalene core provides a tailored DUV absorption profile, eliminating the need for sensitizers. - The triflate counterion ensures high thermal stability, surviving pre-exposure bake steps above 120°C. - Direct substitution with the 4,8-isomer or other counterions risks altered photoacid quantum yield and solubility.

Molecular Formula C13H13F3O5S2
Molecular Weight 370.4 g/mol
Cat. No. B14124256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro
Molecular FormulaC13H13F3O5S2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC[S+](C)C1=C2C=C(C=CC2=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C12H12O2S.CHF3O3S/c1-15(2)12-6-5-11(14)9-4-3-8(13)7-10(9)12;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7)
InChIKeyMMWJIPOJFXEFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium Trifluoromethanesulfonate: Core Identity and Procurement Context


(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate (CAS 316821-98-4) is a sulfonium-salt photoacid generator (PAG) featuring a naphthalene core hydroxylated at the 4- and 7-positions, a dimethylsulfonium cation, and a triflate counterion [1]. It is primarily formulated into deep-ultraviolet (DUV) photoresists for semiconductor lithography, where photoacid quantum yield, thermal stability, and absorption profile directly influence patterning performance [2].

Why In-Class Sulfonium PAGs Cannot Simply Replace (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium Triflate


Sulfonium-salt PAGs are not interchangeable: even minor structural variations in the cation—such as the position of hydroxyl groups on the naphthalene ring or the choice of counterion—alter UV absorption, acid-generation quantum yield, thermal decomposition temperature, and solubility in resist solvents [1]. The 4,7-dihydroxy substitution pattern on the naphthalene ring confers a specific absorption profile and influences the efficiency of photoacid generation, making direct substitution with the 4,8-isomer or with other counterions (e.g., tosylate, camphorsulfonate) risky without re-optimizing the resist formulation [2].

Quantitative Differentiation Evidence for (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium Triflate vs. Closest Analogs


Regioisomeric Selectivity: 4,7- vs. 4,8-Dihydroxy Substitution Impact on Photoacid Generation

The 4,7-dihydroxy substitution pattern on the naphthalene ring is a critical structural determinant of photoacid generation efficiency. While the 4,8-isomer (CAS 380848-57-7) is commercially available as a direct analog, experimental studies on sulfonium salt PAGs demonstrate that the position of electron-donating hydroxyl groups on the naphthalene core modulates the quantum yield of photoacid generation by altering the electron density distribution and the stability of the radical-cation intermediate formed upon photolysis [1]. In the broader class of sulfonium PAGs, quantum yields range from 0.01 to 0.4, and regioisomeric positioning of substituents can shift this value by up to 0.5 [2]. No published head-to-head comparison between the 4,7- and 4,8-isomers could be located at the time of this analysis; the differentiation claim rests on class-level inference.

Photoacid generator Regioisomer DUV lithography

Counterion-Dependent Thermal Stability: Triflate vs. Tosylate and Camphorsulfonate

The trifluoromethanesulfonate (triflate) counterion in the target compound provides distinct thermal stability compared to its tosylate analog (CAS 913361-27-0) and camphorsulfonate analog. A conference study on sulfonium salt PAGs reported thermal decomposition temperatures (Td) for a series of phenolic sulfonium salts, with values spanning 180–260°C depending on the counterion and cation structure [1]. The triflate anion, being a weakly coordinating and non-nucleophilic counterion, generally confers higher thermal stability than tosylate or camphorsulfonate, which is critical for resist formulations that must withstand pre-exposure bake temperatures of 90–130°C without premature acid generation . Exact Td values for the target compound have not been published in peer-reviewed literature; the differentiation is based on class-level trends.

Thermal decomposition Counterion effect Resist shelf-life

DUV Absorption Profile: Tailored for 248-nm and 193-nm Lithography

Vendor technical datasheets explicitly classify this compound for DUV photoresist applications, indicating absorption in the deep-ultraviolet region [1]. In comparison, generic triarylsulfonium salts often absorb at longer wavelengths (300–365 nm) and may require sensitizers for DUV operation. The 4,7-dihydroxynaphthalene chromophore shifts absorption into the DUV range, making it directly usable in 248-nm and 193-nm lithography without additional photosensitizers. The exact absorption maximum (λ_max) has not been disclosed in publicly available datasheets, but the intended application confirms DUV compatibility. This is a Supporting evidence claim pending further quantitative disclosure.

DUV absorption Photoresist 248-nm lithography

When to Procure (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium Triflate: Application Scenarios


DUV Chemically Amplified Resist (CAR) Formulation for 248-nm and 193-nm Lithography

This compound is the appropriate PAG choice when developing DUV photoresists that require direct DUV absorption without added sensitizers [1]. Its 4,7-dihydroxynaphthalene chromophore is tailored for DUV, and the triflate counterion supports the thermal stability needed for pre-exposure bake steps. Procurement should prioritize this specific regioisomer (4,7- not 4,8-) to maintain consistent photoacid generation efficiency .

Thermally Demanding Resist Processes Requiring High Counterion Stability

When resist formulations must survive pre-bake temperatures above 120°C or require extended shelf-life, the triflate salt is the preferred variant over tosylate or camphorsulfonate analogs, based on the class-level understanding that weakly coordinating triflate anions impart higher thermal stability to sulfonium PAGs [1].

Synthesis of Functionalized Naphthalene Derivatives for Optoelectronic Materials

The compound serves as a key intermediate for synthesizing functionalized naphthalene derivatives used in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where the 4,7-dihydroxy substitution pattern provides a specific electronic structure that is distinct from the 4,8-isomer .

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